N-(3-Hydroxyphenyl)-N'-1,2,3-thiadiazol-5-ylurea
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Overview
Description
N-(3-Hydroxyphenyl)-N’-1,2,3-thiadiazol-5-ylurea is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a hydroxyphenyl group, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxyphenyl)-N’-1,2,3-thiadiazol-5-ylurea typically involves the reaction of 3-hydroxyaniline with thiocarbonyl diimidazole to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
While specific industrial production methods for N-(3-Hydroxyphenyl)-N’-1,2,3-thiadiazol-5-ylurea are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxyphenyl)-N’-1,2,3-thiadiazol-5-ylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxyphenyl group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted hydroxyphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Mechanism of Action
The mechanism of action of N-(3-Hydroxyphenyl)-N’-1,2,3-thiadiazol-5-ylurea involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the thiadiazole ring can interact with various biological pathways. These interactions can inhibit enzyme activity or modulate signaling pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-Hydroxyphenyl)thiourea: Shares the hydroxyphenyl group but has a thiourea moiety instead of a thiadiazole ring.
N-(3-Hydroxyphenyl)-2-methyl-5-nitrobenzenesulfonamide: Contains a hydroxyphenyl group and a sulfonamide moiety.
Uniqueness
N-(3-Hydroxyphenyl)-N’-1,2,3-thiadiazol-5-ylurea is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This ring structure is known for its stability and ability to participate in various chemical reactions, making the compound versatile for different applications .
Properties
CAS No. |
65647-50-9 |
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Molecular Formula |
C9H8N4O2S |
Molecular Weight |
236.25 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)-3-(thiadiazol-5-yl)urea |
InChI |
InChI=1S/C9H8N4O2S/c14-7-3-1-2-6(4-7)11-9(15)12-8-5-10-13-16-8/h1-5,14H,(H2,11,12,15) |
InChI Key |
OBLTUWCKSHAEPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)NC2=CN=NS2 |
Origin of Product |
United States |
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